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Compound of Interest

Compound Name: Relcovaptan-d6

Cat. No.: B1151201 Get Quote

An In-depth Technical Guide to Relcovaptan
Disclaimer: Information regarding the specific deuterated compound "Relcovaptan-d6" is not

publicly available. The "-d6" designation typically indicates the presence of six deuterium atoms

in the molecule. This substitution is often employed in drug development to alter the metabolic

profile of a compound, potentially enhancing its pharmacokinetic properties. The following

guide provides a comprehensive overview of the non-deuterated parent compound,

Relcovaptan.

Chemical Structure and Properties
Relcovaptan, also known as SR-49059, is a non-peptide, selective antagonist of the

vasopressin V1A receptor. Its chemical and physical properties are summarized below.
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Property Value

IUPAC Name

(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-

(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2,3-

dihydro-1H-indole-2-carbonyl]pyrrolidine-2-

carboxamide

Molecular Formula C₂₈H₂₇Cl₂N₃O₇S

Molar Mass 620.50 g·mol⁻¹

CAS Number 150375-75-0

PubChem CID 60943

ChEMBL ID CHEMBL419667

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2--INVALID-

LINK--Cl)

(C4=CC=CC=C4Cl)O">C@HC(=O)N5CCC[C@

H]5C(=O)N)OC

Mechanism of Action and Signaling Pathway
Relcovaptan functions as a competitive antagonist at the vasopressin V1A receptor, a G

protein-coupled receptor (GPCR). The binding of the endogenous ligand, arginine vasopressin

(AVP), to the V1A receptor typically initiates a signaling cascade through the Gq/11 family of G

proteins. Relcovaptan blocks this initiation.

The canonical signaling pathway initiated by V1A receptor activation is as follows:

Ligand Binding and G Protein Activation: AVP binds to the V1A receptor, inducing a

conformational change that activates the associated heterotrimeric G protein of the Gq/11

family. This activation involves the exchange of GDP for GTP on the α-subunit (Gαq).

Phospholipase C Activation: The activated Gαq-GTP complex dissociates from the βγ-

subunits and activates phospholipase C (PLC).

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and
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diacylglycerol (DAG).

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the

endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

Protein Kinase C Activation: The increase in intracellular Ca²⁺ and the presence of DAG

synergistically activate protein kinase C (PKC), which then phosphorylates various

downstream target proteins, leading to a cellular response.

By competitively inhibiting the binding of AVP to the V1A receptor, Relcovaptan prevents the

initiation of this signaling cascade.
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Click to download full resolution via product page

Caption: Relcovaptan blocks the Vasopressin V1A receptor signaling pathway.

Experimental Data
Relcovaptan has been investigated for its potential therapeutic effects in various conditions,

including preterm labor. A double-blind, placebo-controlled study assessed its efficacy in

reducing uterine contractions in women experiencing preterm labor.

Table 1: Effect of Relcovaptan on Uterine Contractions in Preterm Labor

Treatment Group Number of Patients
Mean Uterine
Contractions/30
min (Baseline)

Mean Uterine
Contractions/30
min (1.5-2h post-
dose)

Relcovaptan (400 mg) 12 8.2 ± 1.4 3.2 ± 0.9

Placebo 6 9.7 ± 1.6 7.8 ± 2.2

Data from a study on the effect of relcovaptan on uterine contractions in preterm labor.

Experimental Protocols
While detailed, step-by-step laboratory protocols for Relcovaptan are not readily available in

the public domain, the methodology for clinical trials has been described. The following is a

generalized workflow for a clinical trial investigating the effect of Relcovaptan on preterm labor.
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Caption: Generalized workflow of a clinical trial for Relcovaptan in preterm labor.
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Methodology Overview:

A study investigating the effect of relcovaptan on uterine contractions in preterm labor involved

a double-blind, randomized, placebo-controlled design.[1] Eighteen women in their 32nd to

36th week of pregnancy who were experiencing at least four regular uterine contractions within

a 30-minute period were included in the study.[1] Twelve participants were randomly assigned

to receive a single oral dose of 400 mg of relcovaptan, while the remaining six received a

placebo.[1] Uterine contractions were monitored for up to six hours following administration.[1]

After two hours, rescue tocolytic medication was permitted if necessary.[1] The primary

outcome measured was the frequency of uterine contractions.[1] The results showed a

statistically significant reduction in uterine contractions in the relcovaptan-treated group

compared to the placebo group.[1]

Conclusion
Relcovaptan is a potent and selective V1A receptor antagonist with demonstrated

pharmacological activity. Its mechanism of action through the inhibition of the Gq/11 signaling

pathway has been established. While clinical development has explored its use in conditions

like preterm labor, it is not yet approved for clinical use. Further research and the publication of

more detailed experimental and safety data would be necessary for a complete understanding

of its therapeutic potential. The properties and activities of a deuterated form, Relcovaptan-d6,

would require specific investigation to determine any advantages it may offer over the parent

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1151201#relcovaptan-d6-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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